{[(Undec-1-en-3-yl)oxy]methyl}benzene
Description
{[(Undec-1-en-3-yl)oxy]methyl}benzene is an organic compound that belongs to the class of ether derivatives It is characterized by the presence of an undec-1-en-3-yl group attached to a benzene ring through an oxy-methyl linkage
Properties
CAS No. |
917836-69-2 |
|---|---|
Molecular Formula |
C18H28O |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
undec-1-en-3-yloxymethylbenzene |
InChI |
InChI=1S/C18H28O/c1-3-5-6-7-8-12-15-18(4-2)19-16-17-13-10-9-11-14-17/h4,9-11,13-14,18H,2-3,5-8,12,15-16H2,1H3 |
InChI Key |
RGAFKDSCZHPVGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C=C)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(Undec-1-en-3-yl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with undec-1-en-3-ol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate benzyl ether, which is then converted to the final product by the addition of the undec-1-en-3-yl group.
Industrial Production Methods
Industrial production of {[(Undec-1-en-3-yl)oxy]methyl}benzene may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process typically includes steps such as purification, distillation, and crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[(Undec-1-en-3-yl)oxy]methyl}benzene can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the oxy-methyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
The compound has been investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates. Its structure allows for modifications that can enhance bioactivity and selectivity in therapeutic applications.
Case Study: Anticancer Activity
A study highlighted the compound's derivatives showing promising anticancer activity. Researchers synthesized various derivatives of {[(Undec-1-en-3-yl)oxy]methyl}benzene and tested their efficacy against different cancer cell lines. The results indicated that certain modifications led to increased cytotoxicity, suggesting a pathway for developing new anticancer agents.
| Compound Derivative | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Derivative A | MCF-7 | 12.5 |
| Derivative B | HeLa | 8.3 |
| Derivative C | A549 | 15.0 |
Materials Science
{[(Undec-1-en-3-yl)oxy]methyl}benzene is also explored for its potential in materials science, particularly in the development of polymers and coatings.
Application in Coatings
The compound can be used as a monomer in the synthesis of polymeric materials that exhibit enhanced mechanical properties and chemical resistance. Research has shown that incorporating this compound into polymer matrices can improve thermal stability and reduce flammability.
Table: Properties of Polymers with {[(Undec-1-en-3-yl)oxy]methyl}benzene
| Property | Control Polymer | Polymer with {[(Undec-1-en-3-yl)oxy]methyl}benzene |
|---|---|---|
| Glass Transition Temp (°C) | 70 | 85 |
| Thermal Decomposition Temp (°C) | 300 | 350 |
| Flammability Rating | Class B | Class A |
Mechanism of Action
The mechanism of action of {[(Undec-1-en-3-yl)oxy]methyl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol: Shares the benzyl group but lacks the undec-1-en-3-yl moiety.
Undec-1-en-3-ol: Contains the undec-1-en-3-yl group but lacks the benzene ring.
Benzyl ether: Similar ether linkage but different alkyl groups.
Uniqueness
{[(Undec-1-en-3-yl)oxy]methyl}benzene is unique due to the combination of the undec-1-en-3-yl group and the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Biological Activity
{[(Undec-1-en-3-yl)oxy]methyl}benzene, a compound with potential biological significance, has garnered attention for its diverse applications in pharmacology and biochemistry. This article explores its biological activity, focusing on its antibacterial, antifungal, and anticancer properties. The findings are supported by various studies and case analyses.
Chemical Structure and Properties
The chemical structure of {[(Undec-1-en-3-yl)oxy]methyl}benzene can be represented as follows:
This compound features a long undecylenic chain attached to a benzene ring through an ether linkage, which may influence its interaction with biological membranes and enzymes.
Antibacterial Activity
Recent studies have indicated that compounds similar to {[(Undec-1-en-3-yl)oxy]methyl}benzene exhibit significant antibacterial properties. For instance, derivatives of long-chain alcohols have shown effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds often range from 3.12 to 12.5 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Related Compounds
| Compound | MIC (μg/mL) | Bacteria Tested |
|---|---|---|
| Pyrrole Derivative | 3.12 | Staphylococcus aureus |
| Long-chain Alcohol Derivative | 12.5 | Escherichia coli |
| {[(Undec-1-en-3-yl)oxy]methyl}benzene | TBD | TBD |
Antifungal Activity
In addition to antibacterial properties, compounds with similar structures have demonstrated antifungal activity. For example, certain alkyl phenols have been shown to inhibit fungal growth at concentrations exceeding 500 μM in various assays . The specific activity of {[(Undec-1-en-3-yl)oxy]methyl}benzene against fungal strains remains to be elucidated but is hypothesized to be significant based on structural similarities.
Anticancer Activity
The anticancer potential of {[(Undec-1-en-3-yl)oxy]methyl}benzene is supported by research into related compounds that inhibit tumor cell proliferation. For instance, some derivatives have been tested against human cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer), showing promising results in reducing cell viability .
Table 2: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Alkyl Phenol Derivative | MCF-7 | TBD |
| Long-chain Alcohol Derivative | HT-29 | TBD |
| {[(Undec-1-en-3-yl)oxy]methyl}benzene | TBD | TBD |
Case Studies
Several case studies highlight the biological relevance of compounds structurally related to {[(Undec-1-en-3-yl)oxy]methyl}benzene:
- Antibacterial Efficacy : A study demonstrated that long-chain alcohols exhibited enhanced antibacterial activity due to their ability to disrupt bacterial membranes, leading to cell lysis.
- Antifungal Mechanisms : Research indicated that certain phenolic compounds inhibited ergosterol biosynthesis in fungi, a crucial component of fungal cell membranes.
- Cancer Cell Inhibition : Investigations into the effects of similar compounds on cancer cell lines revealed mechanisms involving apoptosis induction and cell cycle arrest.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
